6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. For instance, one method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The imidazole ring in the compound contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural features similar to the query compound have been synthesized for their potential biological activities. For instance, a series of derivatives incorporating benzimidazole, pyrazole, and oxadiazole rings have been synthesized to explore their antioxidant, antimicrobial, and antitumor activities. These compounds show promising results against various strains of bacteria, fungi, and cancer cell lines, highlighting the importance of these structural motifs in medicinal chemistry (Bassyouni et al., 2012), (Abonía et al., 2011).
Structure-Activity Relationships (SAR) and Molecular Docking
Research into these compounds often includes SAR studies and molecular docking to understand how variations in structure influence biological activity. Such studies can guide the design of new drugs by identifying key functional groups or structural elements essential for activity. For example, the docking of antibacterial compounds against specific enzymes demonstrates the potential of these molecules to serve as leads for developing new antibiotics (Pillai et al., 2019).
Mechanism of Action
While the specific mechanism of action for this compound is not available, imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
The development of new drugs using imidazole as a synthon is an active area of research due to its broad range of chemical and biological properties . Further studies could focus on exploring the potential applications of this specific compound in various fields, including medicine and pharmacology.
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c1-20-5-4-19-18(20)27-9-12-7-13(21)16(8-23-12)26-17(22)11-2-3-14-15(6-11)25-10-24-14/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOZJKLWENJEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate |
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